3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system, and is substituted with a diethylaminoethoxyphenyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step organic synthesis. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzaldehyde with 1,6-dimethyluracil in the presence of a suitable catalyst. The reaction conditions often involve refluxing in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrimido[5,4-e][1,2,4]triazine core can interact with nucleic acids or proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
1,6-Dimethyluracil: Another precursor used in the synthesis.
Diethylhexyl Butamido Triazone: A structurally related compound with different applications.
Uniqueness
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its fused ring system and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C19H24N6O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[4-[2-(diethylamino)ethoxy]phenyl]-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H24N6O3/c1-5-25(6-2)11-12-28-14-9-7-13(8-10-14)16-20-15-17(24(4)22-16)21-19(27)23(3)18(15)26/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
JXHDDTBSACSQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origin of Product |
United States |
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